molecular formula C13H15BrF2N2O B8377735 4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide

4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide

Cat. No.: B8377735
M. Wt: 333.17 g/mol
InChI Key: IPROZRVVGRNFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide is a useful research compound. Its molecular formula is C13H15BrF2N2O and its molecular weight is 333.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15BrF2N2O

Molecular Weight

333.17 g/mol

IUPAC Name

4-bromo-2,6-difluoro-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C13H15BrF2N2O/c1-18-4-2-9(3-5-18)17-13(19)12-10(15)6-8(14)7-11(12)16/h6-7,9H,2-5H2,1H3,(H,17,19)

InChI Key

IPROZRVVGRNFNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-difluorobenzoic acid (Fluorochem; 3.0 g, 12.66 mol) and HBTU (5.3 g, 13.92 mol) were added to DMF (80 mL), to this was added the required 4-amino-1-methylpiperidine (Fluorochem; 1.59 g, 13.93 mol) and DIPEA (5.0 mL, 27.85 mol), the reaction was stirred for 48 hours, after which the solvent was removed in vacuo to yield a brown gum. The gum was treated with 2.0 M NaOH (50 mL) and extracted with DCM (3×200 ml). Combined extracts were dried and solvent removed in vacuo to yield a dark orange gum which was recrystallised from hot acetonitrile to give the title compound as a white solid (1.9 g, 45%)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
45%

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